molecular formula C13H14FN5O2 B11051863 3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide

3-Amino-7-fluoro-6-(morpholin-4-yl)quinoxaline-2-carboxamide

Cat. No.: B11051863
M. Wt: 291.28 g/mol
InChI Key: LKLYPTQPVRLZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an amino group, a fluorine atom, and a morpholino group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Morpholino Group Addition: The morpholino group can be added via a nucleophilic substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.

Mechanism of Action

The mechanism of action of 3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to DNA, disrupting essential biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-7-FLUORO-6-MORPHOLINO-2-QUINOXALINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholino group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C13H14FN5O2

Molecular Weight

291.28 g/mol

IUPAC Name

3-amino-7-fluoro-6-morpholin-4-ylquinoxaline-2-carboxamide

InChI

InChI=1S/C13H14FN5O2/c14-7-5-8-9(18-12(15)11(17-8)13(16)20)6-10(7)19-1-3-21-4-2-19/h5-6H,1-4H2,(H2,15,18)(H2,16,20)

InChI Key

LKLYPTQPVRLZEO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N=C(C(=N3)C(=O)N)N)F

Origin of Product

United States

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